molecular formula C15H20N2O4 B15124605 6-(1-Tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylic acid methyl ester

6-(1-Tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylic acid methyl ester

Cat. No.: B15124605
M. Wt: 292.33 g/mol
InChI Key: XBMAKNBADRQWFY-UHFFFAOYSA-N
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Description

6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a tert-butoxycarbonyl-protected azetidine moiety and a carboxylic acid methyl ester group, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The pyridine ring is then functionalized with the azetidine derivative through a nucleophilic substitution reaction. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected azetidine moiety can be deprotected under acidic conditions, revealing a reactive azetidine ring that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential in drug development make it a valuable compound in various research fields .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-8-10(9-17)11-6-5-7-12(16-11)13(18)20-4/h5-7,10H,8-9H2,1-4H3

InChI Key

XBMAKNBADRQWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)C(=O)OC

Origin of Product

United States

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